molecular formula C11H13FN2O B1357668 1-(2-Fluorobenzyl)piperazin-2-one CAS No. 893747-85-8

1-(2-Fluorobenzyl)piperazin-2-one

Cat. No.: B1357668
CAS No.: 893747-85-8
M. Wt: 208.23 g/mol
InChI Key: VDTMKYQLLVZDID-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperazin-2-one is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

The compound 1-(2-Fluorobenzyl)piperazin-2-one is characterized by its unique chemical structure. In a study by Zhang et al. (2011), the piperazine ring of a similar compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone, was found to adopt a chair conformation, indicating potential structural stability and specific intermolecular interactions (Zhang et al., 2011).

Synthesis and Chemical Modifications

Several studies have focused on the synthesis of compounds related to this compound. For instance, Jian (2011) reported the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, a related compound, showcasing the versatility in synthesizing fluorobenzyl piperazine derivatives (Jian, 2011). Similarly, Perryman et al. (2015) described a method for synthesizing 1- and 4-substituted piperazin-2-ones, highlighting the potential for creating a range of derivatives for research purposes (Perryman et al., 2015).

Potential Applications in Radiopharmaceuticals

Compounds like this compound have been explored for their potential in radiopharmaceutical applications. Mäding et al. (2006) synthesized a compound with a similar structure, demonstrating its use in radiolabeling for imaging purposes (Mäding et al., 2006). Taylor et al. (2013) developed [18F]MEL054, a fluorobenzyl piperazine derivative, for melanoma tumor imaging, suggesting the potential of such compounds in cancer research (Taylor et al., 2013).

Bioactivity and Molecular Binding

The bioactivity of fluorobenzyl piperazine derivatives has been a subject of interest. Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including 1-(2-fluorophenyl)piperazine, and evaluated their bioactivities, indicating the diverse potential applications of these compounds (Gul et al., 2019). Another study by Vittorio et al. (2020) focused on 4-Fluorobenzylpiperazine-Containing Derivatives as efficient inhibitors of mushroom tyrosinase, highlighting their potential in treating hyperpigmentation-related disorders (Vittorio et al., 2020).

Mechanism of Action

While the specific mechanism of action for “1-(2-Fluorobenzyl)piperazin-2-one” is not mentioned in the search results, it’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites .

Safety and Hazards

According to the safety data sheet, the compound is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

The development of one-pot asymmetric cascade processes applied to the synthesis of biologically active targets and drugs is highly appealing . This approach appears particularly suited for the synthesis of heterocyclic compounds, which are abundant structural cores in natural products and pharmaceuticals .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTMKYQLLVZDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602373
Record name 1-[(2-Fluorophenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893747-85-8
Record name 1-[(2-Fluorophenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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